molecular formula C13H18O3 B1305067 4-Sec-butoxy-3-ethoxybenzaldehyde CAS No. 915907-98-1

4-Sec-butoxy-3-ethoxybenzaldehyde

Cat. No.: B1305067
CAS No.: 915907-98-1
M. Wt: 222.28 g/mol
InChI Key: YCPXBOGXXIEFIE-UHFFFAOYSA-N
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Description

4-Sec-butoxy-3-ethoxybenzaldehyde is an organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde typically involves the alkylation of 3-ethoxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Sec-butoxy-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-Sec-butoxy-3-ethoxybenzoic acid.

    Reduction: 4-Sec-butoxy-3-ethoxybenzyl alcohol.

    Substitution: 4-Sec-butoxy-3-ethoxy-2-nitrobenzaldehyde (nitration product).

Scientific Research Applications

4-Sec-butoxy-3-ethoxybenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Sec-butoxy-3-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Sec-butoxybenzaldehyde: Lacks the ethoxy group, making it less polar and potentially less reactive in certain chemical reactions.

    3-Ethoxybenzaldehyde: Lacks the sec-butoxy group, which may affect its solubility and reactivity.

    4-Butoxy-3-ethoxybenzaldehyde: Similar structure but with a different alkyl group, which can influence its physical and chemical properties.

Uniqueness

4-Sec-butoxy-3-ethoxybenzaldehyde is unique due to the presence of both sec-butoxy and ethoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

4-butan-2-yloxy-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXBOGXXIEFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388045
Record name 4-butan-2-yloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915907-98-1
Record name 4-butan-2-yloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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